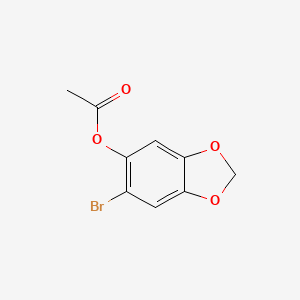
Diethyl 2,3-dihydroxybutanedioate;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a diester of tartaric acid and is commonly used in organic synthesis and various industrial applications . This compound is characterized by its two ethyl ester groups and two hydroxyl groups, making it a versatile reagent in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2,3-dihydroxybutanedioate can be synthesized through the esterification of tartaric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bonds .
Industrial Production Methods
In industrial settings, the production of diethyl 2,3-dihydroxybutanedioate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield diethyl oxaloacetate.
Reduction: Reduction of the ester groups can produce diethyl 2,3-dihydroxybutanol.
Substitution: Substitution reactions can lead to the formation of various esters and amides.
Applications De Recherche Scientifique
Diethyl 2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl 2,3-dihydroxybutanedioate involves its ability to participate in various chemical reactions due to the presence of reactive ester and hydroxyl groups. These functional groups allow the compound to act as a nucleophile or electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl oxalate: Similar in structure but lacks hydroxyl groups.
Diethyl malonate: Contains two ester groups but has a different carbon backbone.
Diethyl succinate: Similar ester groups but lacks hydroxyl groups.
Uniqueness
Diethyl 2,3-dihydroxybutanedioate is unique due to its combination of ester and hydroxyl groups, which provide versatility in chemical reactions. This dual functionality makes it a valuable reagent in asymmetric synthesis and other organic transformations .
Propriétés
Numéro CAS |
13454-52-9 |
|---|---|
Formule moléculaire |
C8H16N2O12 |
Poids moléculaire |
332.22 g/mol |
Nom IUPAC |
diethyl 2,3-dihydroxybutanedioate;nitric acid |
InChI |
InChI=1S/C8H14O6.2HNO3/c1-3-13-7(11)5(9)6(10)8(12)14-4-2;2*2-1(3)4/h5-6,9-10H,3-4H2,1-2H3;2*(H,2,3,4) |
Clé InChI |
HVTQYUQURADVRY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C(=O)OCC)O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)

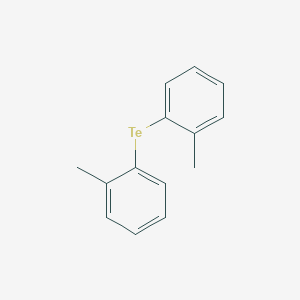
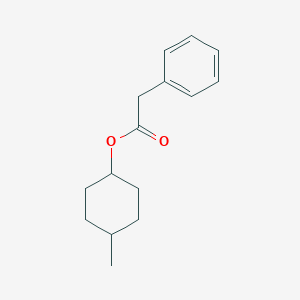
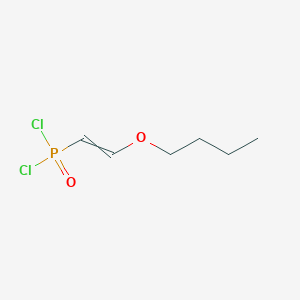
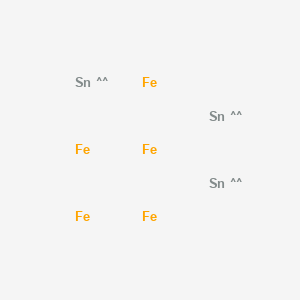

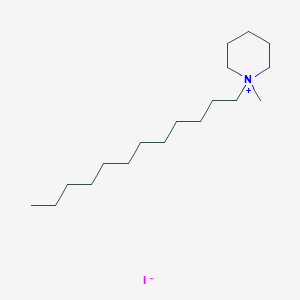

![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)
